molecular formula C9H9F2NO2 B1333786 2,6-Difluoro-DL-phenylalanine CAS No. 32133-39-4

2,6-Difluoro-DL-phenylalanine

Cat. No.: B1333786
CAS No.: 32133-39-4
M. Wt: 201.17 g/mol
InChI Key: RFOVYDPRGDZBLJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-DL-phenylalanine typically involves the fluorination of phenylalanine derivatives. One common method is the direct fluorination of phenylalanine using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure selective fluorination at the 2 and 6 positions on the aromatic ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to enhance efficiency and yield. The use of advanced fluorinating agents and catalysts can further optimize the production process, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-DL-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Difluoro-DL-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-DL-phenylalanine involves its incorporation into proteins and peptides, where the fluorine atoms can influence the protein’s structure and function. The fluorine atoms can alter the electronic environment of the aromatic ring, affecting interactions with other molecules and enzymes. This can lead to changes in enzyme activity, protein stability, and binding affinity .

Comparison with Similar Compounds

  • 2-Fluorophenylalanine
  • 3-Fluorophenylalanine
  • 4-Fluorophenylalanine
  • 2,3-Difluorophenylalanine
  • 2,4-Difluorophenylalanine

Comparison: 2,6-Difluoro-DL-phenylalanine is unique due to the presence of two fluorine atoms at the 2 and 6 positions on the aromatic ring. This specific substitution pattern can lead to distinct electronic and steric effects compared to other fluorinated phenylalanines. For example, this compound may exhibit different reactivity and binding properties, making it particularly useful in certain applications where other fluorinated phenylalanines may not be as effective .

Properties

IUPAC Name

2-amino-3-(2,6-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOVYDPRGDZBLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371796
Record name 2,6-difluoro-dl-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32133-39-4
Record name 2,6-Difluorophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32133-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-difluoro-dl-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32133-39-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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